Palmitoyl Aminoethyl Methanethiosulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

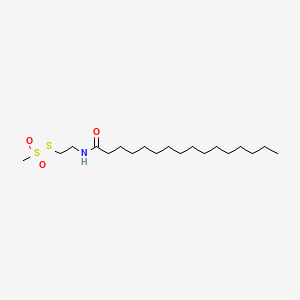

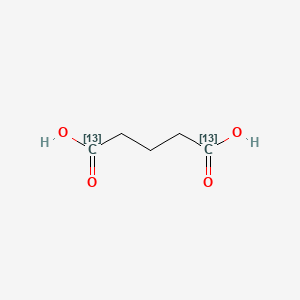

Palmitoyl Aminoethyl Methanethiosulfonate is a biochemical compound with the molecular formula C19H39NO3S2 and a molecular weight of 393.65 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of this compound consists of 19 carbon atoms, 39 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 2 sulfur atoms .Wissenschaftliche Forschungsanwendungen

Targeting Protein Palmitoylation in Disease

Protein palmitoylation involves the reversible attachment of palmitic acid to cysteine residues on proteins, mediated by palmitoyl acyltransferases (PATs) and reversed by acyl protein thioesterases (APTs). This modification regulates protein's hydrophobicity, membrane association, and intracellular trafficking. Notably, nearly one-third of genes encoding PATs are linked to human diseases, highlighting the importance of developing selective inhibitors for therapeutic applications. Advances in identifying pharmacological modulators of palmitoylation underscore its relevance to conditions such as cancer and neurodegenerative diseases, suggesting that understanding and manipulating this process could lead to new treatment strategies (Chavda, Arnott, & Planey, 2014).

Palmitoylation Assays and Inhibitors

The study and modulation of protein palmitoylation are critical for drug discovery in diseases where palmitoylated proteins play a pathological role, including Huntington's, cardiovascular diseases, immune disorders, and cancer. Several assays facilitate the identification of palmitoylated proteins and PAT enzymes, aiding in high-throughput screening for inhibitors. Two types of inhibitors have been identified: lipid-based, which broadly inhibit protein palmitoylation, and non-lipid, which selectively target specific PAT recognition motifs. This selectivity hints at the potential for developing therapeutics with fewer non-specific effects, opening avenues for treating various diseases through the modulation of palmitoylation (Draper & Smith, 2009).

Wirkmechanismus

Target of Action

Palmitoyl Aminoethyl Methanethiosulfonate (PAEM) is a biochemical compound used in proteomics research It’s known that palmitoylated compounds often target proteins with cysteine thiols .

Mode of Action

Palmitoylation, a process that paem might be involved in, is a widespread lipid modification where one or more cysteine thiols on a substrate protein are modified to form a thioester with a palmitoyl group . This lipid modification is readily reversible, allowing for rapid regulation of the function of many cellular proteins .

Biochemical Pathways

Palmitoylation, a process that paem might be involved in, plays a central role in numerous biological processes, including pain, inflammation, and lipid metabolism .

Result of Action

Palmitoylated compounds like paem often have anti-inflammatory and anti-hyperalgesic effects due to the down-regulation of activation of mast cells .

Action Environment

It’s known that the homeostatic control of palmitic acid, a component of paem, is likely related to its fundamental physiological role to guarantee membrane physical properties .

Biochemische Analyse

Biochemical Properties

It is known that palmitoylation, a process involving the addition of a palmitoyl group to proteins, plays a significant role in protein function and cellular processes . Palmitoylation can alter the membrane affinity of the substrate protein, changing its subcellular localization, stability, and protein-protein interactions .

Cellular Effects

The specific cellular effects of Palmitoyl Aminoethyl Methanethiosulfonate are not well-studied. Palmitoylation, a process that this compound may be involved in, has been shown to have significant effects on cellular processes. For instance, palmitoylation can affect the localization of many immune molecules to the cellular membrane, which is required for the proper activation of innate and adaptive immune signaling .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-documented. Palmitoylation, a process that this compound may be involved in, involves the attachment of a 16-carbon saturated fatty acid to proteins post-translationally. This modification increases protein hydrophobicity, facilitates protein interactions with lipid bilayers, and can markedly alter protein sorting and function .

Temporal Effects in Laboratory Settings

It is known that palmitoylation, a process that this compound may be involved in, is a dynamic and reversible process .

Dosage Effects in Animal Models

It is known that palmitoylethanolamide (PEA), a compound related to this compound, has been used in humans for its analgesic and anti-inflammatory properties and has demonstrated high safety and tolerability .

Metabolic Pathways

It is known that palmitic acid, a compound related to this compound, can be provided in the diet or synthesized endogenously via de novo lipogenesis (DNL) .

Transport and Distribution

It is known that palmitoylation, a process that this compound may be involved in, can alter the membrane affinity of the substrate protein, changing its subcellular localization .

Subcellular Localization

It is known that palmitoylation, a process that this compound may be involved in, can alter the membrane affinity of the substrate protein, changing its subcellular localization .

Eigenschaften

IUPAC Name |

N-(2-methylsulfonylsulfanylethyl)hexadecanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H39NO3S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(21)20-17-18-24-25(2,22)23/h3-18H2,1-2H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPEYIPXVPAKKLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCSS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H39NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676096 |

Source

|

| Record name | S-[2-(Hexadecanoylamino)ethyl] methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1076199-30-8 |

Source

|

| Record name | S-[2-(Hexadecanoylamino)ethyl] methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Benzyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1,4-dicarboxylate](/img/structure/B563536.png)

![5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2-(4,4,4-trideuteriobutyl)imidazole-4-carbaldehyde](/img/structure/B563537.png)

![1-tert-Butyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1,4-dicarboxylate](/img/structure/B563538.png)

![4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester](/img/structure/B563553.png)